molecular formula C10H12BrClO B13484635 2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol

2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol

Cat. No.: B13484635
M. Wt: 263.56 g/mol
InChI Key: ADNYDSBULPJROK-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of bromine and chlorine substituents on a phenyl ring, along with a hydroxyl group and a methyl group on a propan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as bromine, chlorine, and various catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous control of temperature, pressure, and the use of industrial-grade reagents and catalysts to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, making the compound valuable for research in drug development and biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-5-chlorophenyl)acetonitrile
  • 2-(3-Bromo-5-chlorophenyl)acetic acid
  • 2-(3-Bromo-5-chlorophenyl)acetaldehyde

Uniqueness

2-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms on the phenyl ring, along with a hydroxyl group and a methyl group, makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

2-(3-bromo-5-chlorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H12BrClO/c1-10(2,6-13)7-3-8(11)5-9(12)4-7/h3-5,13H,6H2,1-2H3

InChI Key

ADNYDSBULPJROK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC(=CC(=C1)Br)Cl

Origin of Product

United States

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